

# Environmental Fate and Impact of 4-(Methylthio)phenol: A Technical Guide

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## Compound of Interest

Compound Name: 4-(Methylthio)phenol

Cat. No.: B156131

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## Abstract

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological impact of **4-(Methylthio)phenol** (CAS No. 1073-72-9). Due to the limited availability of experimental data for this specific compound, this guide integrates available physicochemical properties with predicted environmental fate and ecotoxicity values generated using the well-established US EPA's EPI Suite™ computational tool. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in conducting environmental risk assessments and ensuring responsible management of this chemical. Detailed experimental protocols for key environmental fate and effect studies are also provided to guide future laboratory investigations.

## Chemical Identity and Physicochemical Properties

**4-(Methylthio)phenol**, also known as p-hydroxythioanisole, is an organosulfur compound with the molecular formula  $C_7H_8OS$ . It is characterized by a phenol group substituted with a methylthio group at the para position.

Table 1: Chemical Identity and Physicochemical Properties of **4-(Methylthio)phenol**

Parameter	Value	Source
Chemical Name	4-(Methylthio)phenol	-
Synonyms	4-(Methylsulfanyl)phenol, p-(Methylthio)phenol, 4-Hydroxythioanisole	-
CAS Number	1073-72-9	-
Molecular Formula	C <sub>7</sub> H <sub>8</sub> OS	-
Molecular Weight	140.20 g/mol	-
Octanol-Water Partition Coefficient (LogP)	1.780	[1]
Predicted Water Solubility	6883 mg/L at 25°C	EPI Suite™[2]
Predicted Vapor Pressure	0.004 mmHg at 25°C	EPI Suite™[3]
Predicted Henry's Law Constant	1.46 x 10 <sup>-7</sup> atm·m <sup>3</sup> /mole at 25°C	EPI Suite™[4]

## Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. The following sections detail the predicted environmental persistence, mobility, and bioaccumulation potential of **4-(Methylthio)phenol**.

## Degradation

Degradation processes, both biotic and abiotic, are crucial in determining the persistence of **4-(Methylthio)phenol** in the environment.

Biodegradation is the breakdown of organic substances by microorganisms. Based on predictive models, **4-(Methylthio)phenol** is expected to be readily biodegradable.

Table 2: Predicted Biodegradation of **4-(Methylthio)phenol**

Parameter	Predicted Value	Model
Aerobic Biodegradation Half-Life in Water	Weeks	BIOWIN (EPI Suite™)[1]
Aerobic Biodegradation Half-Life in Soil	Weeks	BIOWIN (EPI Suite™)[1]
Ready Biodegradability Prediction	YES	BIOWIN (EPI Suite™)[5]

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as photolysis and hydrolysis.

- Photodegradation: In the atmosphere, **4-(Methylthio)phenol** is expected to be degraded by reaction with photochemically produced hydroxyl radicals. The predicted atmospheric half-life is approximately 2 hours.
- Hydrolysis: Due to the stability of the phenol and thioether functional groups under typical environmental pH conditions, hydrolysis is not expected to be a significant degradation pathway for **4-(Methylthio)phenol**.

## Environmental Distribution and Mobility

The mobility of **4-(Methylthio)phenol** in the environment is governed by its partitioning behavior between soil, water, and air.

The soil organic carbon-water partitioning coefficient (Koc) is an indicator of a chemical's tendency to adsorb to soil and sediment. A lower Koc value suggests higher mobility in soil.

Table 3: Predicted Soil Adsorption and Mobility of **4-(Methylthio)phenol**

Parameter	Predicted Value	Interpretation	Model
Soil Organic Carbon-Water Partitioning Coefficient (Log Koc)	2.44	Moderate mobility	KOCWIN (EPI Suite™)[6]

Based on the predicted Log K<sub>oc</sub> value, **4-(Methylthio)phenol** is expected to have moderate mobility in soil and may have the potential to leach into groundwater.

## Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a key indicator of a substance's potential to accumulate in aquatic organisms.

Table 4: Predicted Bioaccumulation Potential of **4-(Methylthio)phenol**

Parameter	Predicted Value	Interpretation	Model
Bioconcentration Factor (BCF)	12.8 L/kg (wet weight)	Low bioaccumulation potential	BCFBAF (EPI Suite™)[3][7]

The low predicted BCF value suggests that **4-(Methylthio)phenol** is not likely to significantly bioaccumulate in aquatic organisms. This is consistent with its relatively low LogP value.

## Environmental Impact

The environmental impact of **4-(Methylthio)phenol** is assessed through its toxicity to various organisms.

## Aquatic Toxicity

Based on its GHS classification, **4-(Methylthio)phenol** is considered "Harmful to aquatic life with long lasting effects"[1]. The following table presents the predicted acute toxicity values for representative aquatic organisms.

Table 5: Predicted Acute Aquatic Toxicity of **4-(Methylthio)phenol**

Test Organism	Endpoint	Predicted Value (mg/L)	Model
Fish (Fathead Minnow)	96-hour LC <sub>50</sub>	10.5	ECOSAR (EPI Suite™)[5][8]
Aquatic Invertebrate (Daphnia magna)	48-hour EC <sub>50</sub>	5.8	ECOSAR (EPI Suite™)[5][8]
Green Algae (Pseudokirchneriella subcapitata)	96-hour EC <sub>50</sub>	3.2	ECOSAR (EPI Suite™)[5][8]

These predicted values indicate that **4-(Methylthio)phenol** is moderately toxic to aquatic organisms.

## Experimental Protocols

To obtain definitive data on the environmental fate and impact of **4-(Methylthio)phenol**, experimental studies are necessary. The following sections outline the methodologies for key experiments based on internationally recognized guidelines.

### Ready Biodegradability (OECD 301)

This test evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions.

- **Principle:** A solution of the test substance in a mineral medium is inoculated with microorganisms from a mixed source (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation is monitored by measuring the decrease in Dissolved Organic Carbon (DOC) or the amount of carbon dioxide produced.
- **Test System:** Closed bottles or respirometers.
- **Inoculum:** Activated sludge from a domestic wastewater treatment plant.
- **Test Duration:** 28 days.

- Endpoint: Percentage of biodegradation. A substance is considered readily biodegradable if it reaches a pass level of >60% of theoretical CO<sub>2</sub> evolution or >70% of DOC removal within a 10-day window.
- Reference: OECD Guideline for the Testing of Chemicals, No. 301.[\[3\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This test determines the adsorption and desorption potential of a chemical in soil, which is used to calculate the Koc value.

- Principle: A solution of the test substance in a calcium chloride solution is equilibrated with a known amount of soil. The concentration of the test substance remaining in the solution is measured after a defined period.
- Test System: Centrifuge tubes or flasks.
- Soil Types: A minimum of three different soil types with varying organic carbon content and texture.
- Procedure:
  - Preliminary Test: To determine the appropriate soil-to-solution ratio, equilibration time, and to check for abiotic degradation or adsorption to the test vessel.
  - Main Test: Soil samples are equilibrated with solutions of the test substance at various concentrations.
  - Analysis: The concentration of the test substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC).
- Endpoint: Adsorption coefficient (K<sub>d</sub>) and soil organic carbon-water partitioning coefficient (K<sub>oc</sub>).
- Reference: OECD Guideline for the Testing of Chemicals, No. 106.[\[2\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

## Partition Coefficient (n-octanol/water): Shake Flask Method (OECD 107)

This method determines the octanol-water partition coefficient (LogP), a key parameter for assessing the bioaccumulation potential of a substance.

- Principle: A solution of the test substance in either n-octanol or water is mixed with the other solvent in a vessel and shaken until equilibrium is reached. The concentration of the substance in both phases is then measured.
- Test System: Separatory funnel or centrifuge tubes.
- Procedure:
  - Prepare a stock solution of the test substance in either n-octanol or water.
  - Mix known volumes of the stock solution and the other solvent.
  - Shake the mixture until equilibrium is achieved.
  - Separate the two phases by centrifugation.
  - Determine the concentration of the test substance in each phase.
- Endpoint: The partition coefficient (P) or its logarithm (LogP).
- Reference: OECD Guideline for the Testing of Chemicals, No. 107.

## Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.

- Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.
- Test Organism: Rainbow trout (*Oncorhynchus mykiss*) or Zebra fish (*Danio rerio*).

- Test Duration: 96 hours.
- Endpoint: The median lethal concentration (LC<sub>50</sub>) at 96 hours.
- Reference: OECD Guideline for the Testing of Chemicals, No. 203.[\[5\]](#)

## Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to the aquatic invertebrate *Daphnia magna*.

- Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.
- Test Organism: *Daphnia magna*.
- Test Duration: 48 hours.
- Endpoint: The median effective concentration (EC<sub>50</sub>) for immobilization at 48 hours.
- Reference: OECD Guideline for the Testing of Chemicals, No. 202.[\[4\]](#)[\[6\]](#)[\[7\]](#)

## Alga, Growth Inhibition Test (OECD 201)

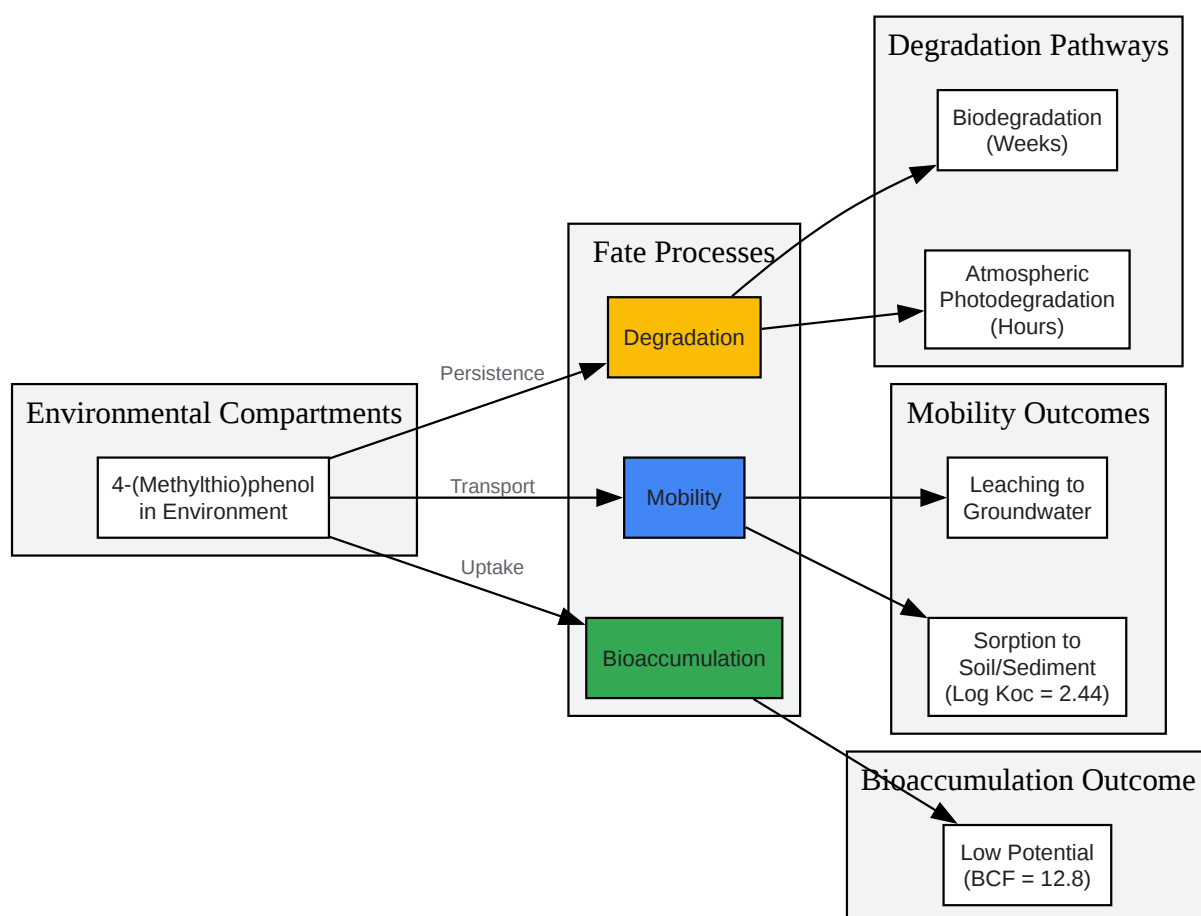
This test evaluates the effect of a substance on the growth of freshwater green algae.

- Principle: Exponentially growing cultures of algae are exposed to the test substance over a period of 72 hours. The inhibition of growth is determined by measuring the algal biomass at different time points.
- Test Organism: *Pseudokirchneriella subcapitata* or other suitable species.
- Test Duration: 72 hours.
- Endpoint: The median effective concentration (EC<sub>50</sub>) for growth inhibition at 72 hours.
- Reference: OECD Guideline for the Testing of Chemicals, No. 201.[\[1\]](#)[\[8\]](#)



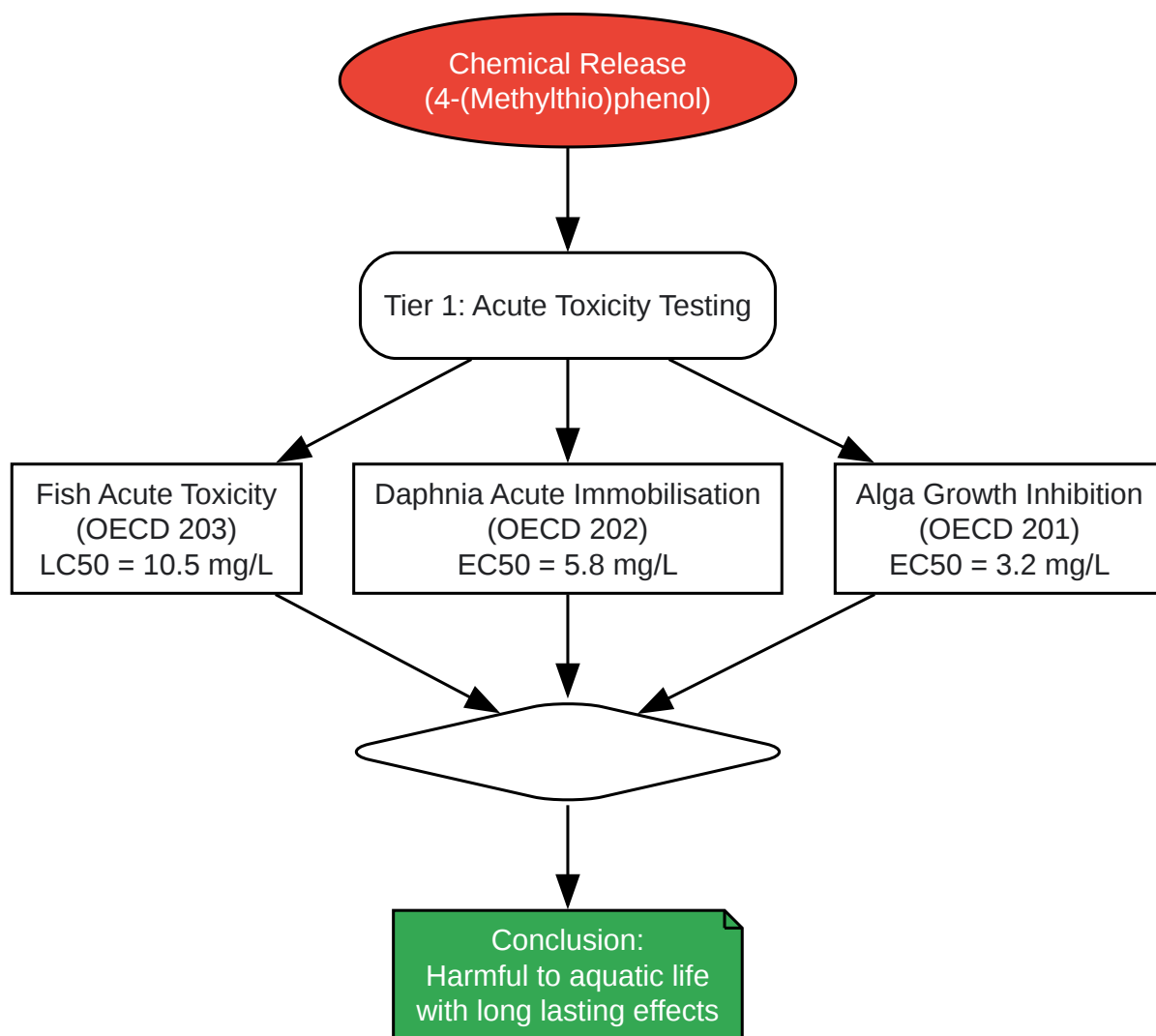
## Visualizations

The following diagrams illustrate key concepts and workflows related to the environmental fate and impact assessment of **4-(Methylthio)phenol**.



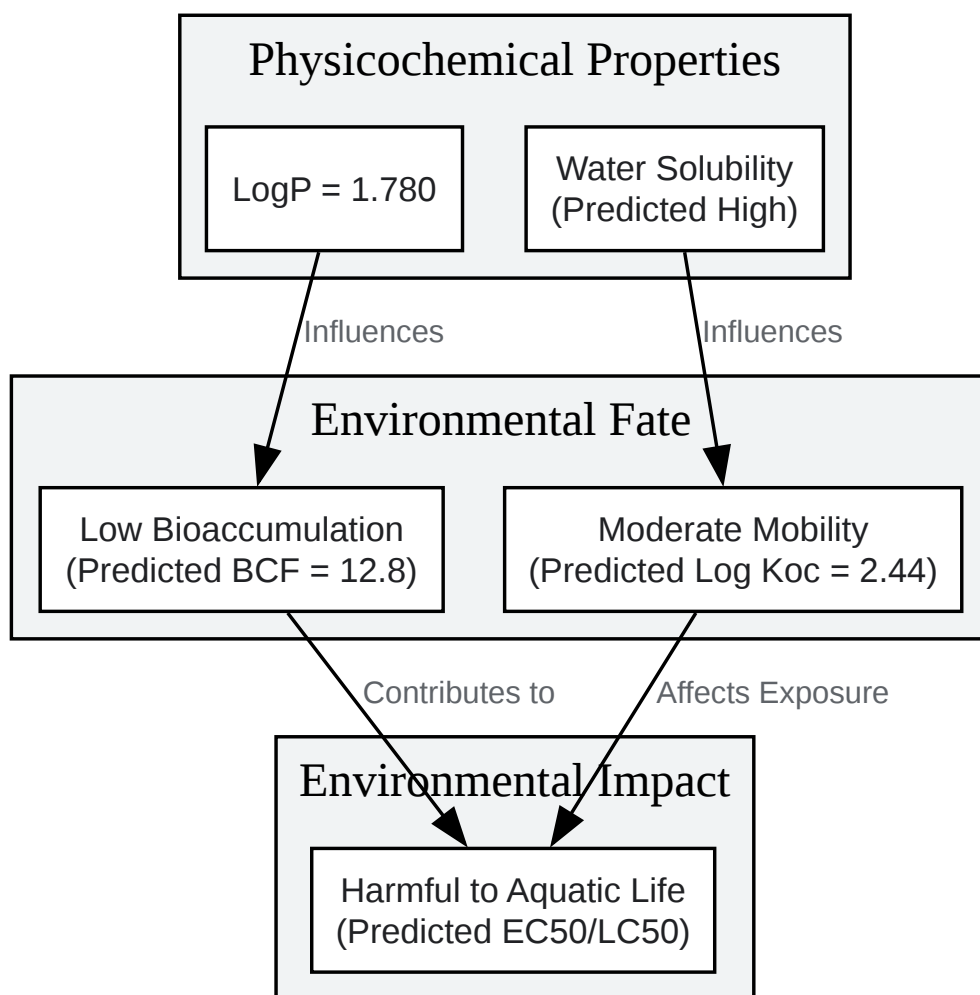
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Caption: Environmental fate pathways of **4-(Methylthio)phenol**.



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Caption: Ecotoxicity testing workflow for **4-(Methylthio)phenol**.



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Caption: Relationship between properties and environmental impact.

## Conclusion

This technical guide has synthesized the available and predicted information on the environmental fate and impact of **4-(Methylthio)phenol**. The predictive modeling suggests that while the compound is likely to be readily biodegradable and has a low potential for bioaccumulation, it exhibits moderate toxicity to aquatic organisms, warranting its classification as harmful to aquatic life. The provided experimental protocols offer a clear path for future research to validate these predictions and refine the environmental risk assessment for this compound. It is recommended that experimental data be generated for key endpoints to reduce

uncertainty and ensure a comprehensive understanding of the environmental behavior of **4-(Methylthio)phenol**.

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